Tamsulosin Sulfonamide
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Overview
Description
Tamsulosin sulfonamide, commonly known as Tamsulosin, is a medication primarily used to treat benign prostatic hyperplasia (BPH) and chronic prostatitis. It is also used to aid the passage of kidney stones. Tamsulosin is an alpha-1A and alpha-1B adrenergic receptor antagonist that works by relaxing the muscles in the prostate and bladder neck, making it easier to urinate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tamsulosin involves several steps. One common method starts with the preparation of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which is then reacted with 2-(2-ethoxyphenoxy)ethyl bromide to form Tamsulosin . The reaction conditions typically involve the use of solvents like acetonitrile and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of Tamsulosin hydrochloride involves an improved process that includes the use of novel intermediates like quaternized benzylidene ammonium salts. This method is more efficient and yields a higher purity product .
Chemical Reactions Analysis
Types of Reactions
Tamsulosin undergoes various chemical reactions, including:
Oxidation: Tamsulosin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Tamsulosin to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides
Scientific Research Applications
Tamsulosin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying alpha-1 adrenergic receptor antagonists.
Biology: Helps in understanding the role of alpha-1 adrenergic receptors in smooth muscle relaxation.
Medicine: Extensively used in clinical trials for treating BPH and kidney stones.
Industry: Used in the formulation of various pharmaceutical products
Mechanism of Action
Tamsulosin works by selectively blocking alpha-1A and alpha-1B adrenergic receptors, which are predominantly found in the prostate and bladder neck. This blockade leads to the relaxation of smooth muscle in these areas, thereby reducing resistance to urinary flow and alleviating symptoms of BPH .
Comparison with Similar Compounds
Similar Compounds
Finasteride: Another medication used to treat BPH, but it works by inhibiting 5-alpha-reductase.
Doxazosin: An alpha-1 blocker similar to Tamsulosin but less selective.
Terazosin: Another alpha-1 blocker used for BPH but with a different side effect profile
Uniqueness
Tamsulosin is unique due to its high selectivity for alpha-1A and alpha-1B adrenergic receptors, which minimizes the risk of hypotension compared to other alpha-1 blockers .
Properties
Molecular Formula |
C12H17ClN2O4S |
---|---|
Molecular Weight |
320.79 g/mol |
IUPAC Name |
2-chloro-N-[(2R)-1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H17ClN2O4S/c1-8(15-12(16)7-13)5-9-3-4-10(19-2)11(6-9)20(14,17)18/h3-4,6,8H,5,7H2,1-2H3,(H,15,16)(H2,14,17,18)/t8-/m1/s1 |
InChI Key |
LPZCOSMQUFUZRC-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)CCl |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)CCl |
Origin of Product |
United States |
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